
4-3''-O-Diacetyl-2''deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-3’‘-O-Diacetyl-2’‘deoxycytidine is a synthetic derivative of 2’‘-deoxycytidine, a nucleoside analog. This compound is characterized by the presence of acetyl groups at the 4 and 3’’ positions of the deoxycytidine molecule. It has a molecular formula of C13H17N3O6 and a molecular weight of 311.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-3’‘-O-Diacetyl-2’‘deoxycytidine typically involves the acetylation of 2’'-deoxycytidine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the reaction mixture at a low temperature to prevent over-acetylation and degradation of the product .
Industrial Production Methods
Industrial production of 4-3’‘-O-Diacetyl-2’'deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
4-3’‘-O-Diacetyl-2’'deoxycytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’'-deoxycytidine.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 2’'-deoxycytidine.
Oxidation: Oxidized derivatives of 4-3’‘-O-Diacetyl-2’'deoxycytidine.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
4-3’‘-O-Diacetyl-2’'deoxycytidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
作用機序
The mechanism of action of 4-3’‘-O-Diacetyl-2’'deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair, leading to cytotoxic effects. The acetyl groups may also play a role in modulating the compound’s activity and stability .
類似化合物との比較
Similar Compounds
2’'-Deoxycytidine: The parent compound without acetyl groups.
3’‘-O-Acetyl-2’'deoxycytidine: A similar compound with an acetyl group at the 3’’ position.
4-N-Acetyl-2’'deoxycytidine: A similar compound with an acetyl group at the 4 position.
Uniqueness
4-3’‘-O-Diacetyl-2’‘deoxycytidine is unique due to the presence of acetyl groups at both the 4 and 3’’ positions. This modification can influence the compound’s chemical properties, biological activity, and potential therapeutic applications .
特性
分子式 |
C13H17N3O6 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC名 |
[5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H17N3O6/c1-7(18)14-11-3-4-16(13(20)15-11)12-5-9(21-8(2)19)10(6-17)22-12/h3-4,9-10,12,17H,5-6H2,1-2H3,(H,14,15,18,20) |
InChIキー |
URRCDYLSABOZNS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
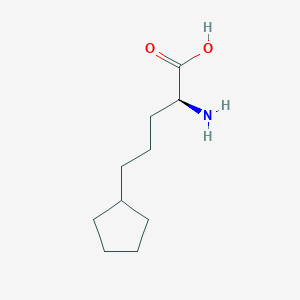
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)


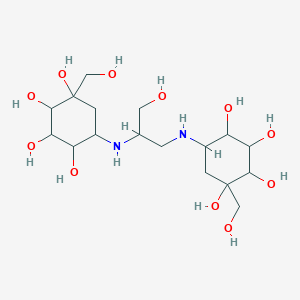
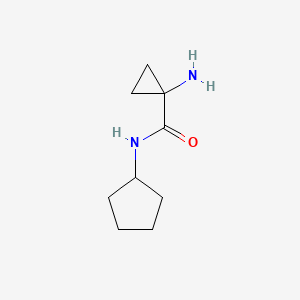
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)
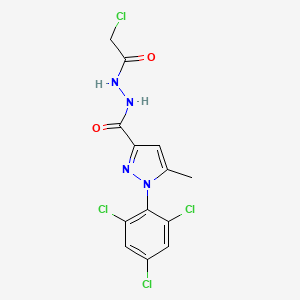


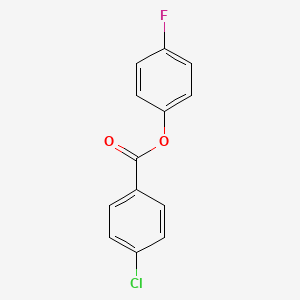
![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
